(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 214630-00-9
VCID: VC21540909
InChI: InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O
Molecular Formula: C15H19NO5
Molecular Weight: 293,32 g/mole

(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

CAS No.: 214630-00-9

VCID: VC21540909

Molecular Formula: C15H19NO5

Molecular Weight: 293,32 g/mole

* For research use only. Not for human or veterinary use.

(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - 214630-00-9

Description

Synthesis Methods

Synthesis of related tetrahydroisoquinoline derivatives often involves multi-step processes. For example, the synthesis of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives involves the alkylation of a hydroxyl group at the 7-position with oxazole derivatives, followed by the removal of the Boc group and acylation steps .

Synthesis Steps for Related Compounds:

  • Alkylation: The hydroxyl group at the 7-position is alkylated with oxazole derivatives in the presence of K2CO3 and tetraethylammonium fluoride hydrate.

  • Deprotection: The Boc group is removed using HCl/HCO2H.

  • Acylation: The resulting amine is acylated with carboxylic acids or acyl chlorides.

Biological Activity

While specific biological activity data for (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is not available, related tetrahydroisoquinoline derivatives have shown potential in various biological assays. For instance, some derivatives have been evaluated for their anticancer properties .

Compound TypeBiological Activity
Tetrahydroisoquinoline DerivativesPotential anticancer activity, with some compounds showing activity against human cancer cell lines .
Quinoxaline DerivativesExhibited promising anticancer activity with IC50 values in the low micromolar range .
CAS No. 214630-00-9
Product Name (R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Molecular Formula C15H19NO5
Molecular Weight 293,32 g/mole
IUPAC Name (3R)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19)/t12-/m1/s1
Standard InChIKey ZJYIVHWYSNWCSX-GFCCVEGCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC2=C(C[C@@H]1C(=O)O)C=CC(=C2)O
SMILES CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O
Canonical SMILES CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O
Synonyms 214630-00-9;(R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid;BOC-7-HYDROXY-D-TIC-OH;(R)-7-Hydroxy-2-Boc-3,4-dihydro-isoquinoline-3-carboxylicacid;Boc-D-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylicAcid;AmbotzBAA1462;Boc-D-Tic(7-OH)-OH;SCHEMBL6508024;CTK8C5114;MolPort-006-705-809;ZINC1642411;ANW-74167;CB-2964;RTR-010079;VQ10449;AJ-28643;AK-80251;KB-63165;TR-010079;FT-0643976;ST24035269;Z5753;(3R)-2-(tert-butoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylicacid;(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylicacid;(R)-7-Hydroxy-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylicacid2-tert-butylester
PubChem Compound 7015829
Last Modified Aug 15 2023

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